molecular formula C9H10ClN3 B13333239 5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine

5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B13333239
M. Wt: 195.65 g/mol
InChI Key: HDMGPPOUTPVUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine is a high-value chemical scaffold designed for research and development in medicinal chemistry. As a member of the pyrazolo[1,5-a]pyrimidine family, this compound features a fused, planar bicyclic structure that serves as a versatile core for constructing novel bioactive molecules . The chlorine atom at the 5-position and the methyl group at the 7-position are key handles for further synthetic elaboration, allowing for the introduction of diverse functional groups via cross-coupling and other substitution reactions to enhance structural diversity and fine-tune pharmacological properties . This scaffold is of significant interest in oncology research, particularly in the design of targeted cancer therapies. Pyrazolo[1,5-a]pyrimidines have been extensively explored as potent protein kinase inhibitors (PKIs) . They can act as ATP-competitive inhibitors for various kinases critical in oncogenic signaling pathways, such as EGFR, B-Raf, and MEK, which are relevant in non-small cell lung cancer (NSCLC) and melanoma . Furthermore, specific derivatives have been strategically designed and evaluated as promising c-Met kinase inhibitors, demonstrating notable cytotoxicity and antiproliferative effects against various human cancer cell lines . The structural features of this core make it a privileged pharmacophore in drug discovery, contributing to interactions with biological targets through hydrogen bonding, hydrophobic interactions, and π–π stacking . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

5-chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H10ClN3/c1-3-7-5-9-11-8(10)4-6(2)13(9)12-7/h4-5H,3H2,1-2H3

InChI Key

HDMGPPOUTPVUKV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1)Cl)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Amino-3-methylpyrazole with Diethyl Malonate

The classical route begins with the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base such as sodium ethoxide. This step forms the pyrazolo[1,5-a]pyrimidine core with hydroxyl substituents at positions 5 and 7.

Procedure:

  • Sodium ethoxide is prepared in ethanol by reacting sodium metal with ethanol.
  • 5-Amino-3-methylpyrazole and diethyl malonate are added to the sodium ethoxide solution.
  • The mixture is refluxed for approximately 24 hours.
  • After cooling, the reaction mixture is acidified to precipitate the dihydroxy intermediate.
  • The product is isolated by filtration and drying.

Yield: Approximately 89% for the intermediate 5,7-dihydroxy-2-methylpyrazolo[1,5-a]pyrimidine.

Chlorination to Introduce the 5-Chloro Substituent

The dihydroxy intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux conditions. This reaction replaces the hydroxyl groups with chlorine atoms, selectively forming 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.

Procedure:

  • The dihydroxy compound is added to POCl₃ cooled to 0 °C.
  • The mixture is refluxed for 24 hours.
  • After cooling, the reaction is quenched with ice water and neutralized.
  • The organic phase is extracted, dried, and purified by column chromatography.

Yield: Around 61% for the dichloro intermediate.

Selective Substitution at the 7-Position

The chlorine at the 7-position is more reactive and can be selectively substituted by nucleophiles such as morpholine or other amines to yield 7-substituted derivatives. For the target compound, the 7-position retains a methyl group, so this step may be modified accordingly.

Procedure:

  • The dichloro intermediate is reacted with nucleophile (e.g., morpholine) in acetone with potassium carbonate at room temperature.
  • The reaction proceeds for 1.5 hours.
  • The product precipitates and is isolated by filtration.

Yield: Approximately 94% for 5-chloro-2-methyl-7-morpholin-4-yl-pyrazolo[1,5-a]pyrimidine.

Alternative Green and Microwave-Assisted Syntheses

Recent advances include:

  • Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines, which significantly reduces reaction times and improves yields (up to 94%).
  • Ultrasonic irradiation in aqueous ethanol with potassium bisulfate (KHSO₄) catalysis for condensation of aminopyrazoles with alkynes, offering a greener approach with good yields (84–92%).

Representative Data Table for Key Synthetic Steps

Step Reagents/Conditions Product Yield (%) Notes
Cyclocondensation 5-Amino-3-methylpyrazole + Diethyl Malonate, NaOEt, reflux 24 h 5,7-Dihydroxy-2-methylpyrazolo[1,5-a]pyrimidine 89 Intermediate for chlorination
Chlorination POCl₃, reflux 24 h 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine 61 Selective chlorination at 5,7 positions
Nucleophilic substitution Morpholine, K₂CO₃, acetone, rt, 1.5 h 5-Chloro-2-methyl-7-morpholin-4-yl-pyrazolo[1,5-a]pyrimidine 94 Selective substitution at 7-position
Microwave-assisted synthesis Aminopyrazole + diketones, microwave 180 °C, short time Various pyrazolo[1,5-a]pyrimidines 88–96 Rapid synthesis with high yields
Ultrasonic green synthesis Aminopyrazole + alkynes, KHSO₄, aqueous EtOH, ultrasound Pyrazolo[1,5-a]pyrimidines 84–92 Environmentally friendly, aqueous medium

Mechanistic Insights

The formation of the pyrazolo[1,5-a]pyrimidine ring system typically involves:

  • Initial nucleophilic attack of the amino group of 5-amino-3-methylpyrazole on the electrophilic carbonyl carbon of diethyl malonate or related 1,3-dicarbonyl compounds.
  • Cyclization via intramolecular condensation to form the fused bicyclic heterocycle.
  • Chlorination replaces hydroxyl groups with chlorine atoms, facilitating further substitution.
  • Selective nucleophilic aromatic substitution (SNAr) occurs preferentially at the 7-position chlorine due to electronic and steric factors.

Research Findings and Optimization

  • The use of microwave irradiation notably shortens reaction times and improves yields compared to conventional heating.
  • Green chemistry approaches employing ultrasound and aqueous media reduce environmental impact and simplify workup procedures.
  • Multi-step synthetic routes allow for structural diversification at multiple positions (2, 5, 7) of the pyrazolo[1,5-a]pyrimidine core, enabling the synthesis of derivatives with potential biological activity.
  • High-yielding chlorination and substitution reactions are critical for functionalization and scaffold elaboration.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic aromatic substitution (SNAr) under mild conditions due to electron-withdrawing effects from the pyrimidine ring. Common reagents include amines and alkoxides:

Reaction ConditionsReagents/SubstratesProduct FormedYieldSource
Room temperature, K₂CO₃, DMFMorpholine7-Morpholino-2-ethyl-5-methyl derivative94%
Reflux, EtOH, NH₂NH₂·H₂OHydrazine5-Hydrazinyl derivative92%

This reactivity enables selective functionalization at position 5, critical for tailoring biological activity .

Suzuki-Miyaura Coupling Reactions

The chloro substituent participates in palladium-catalyzed cross-coupling reactions with boronic acids to introduce aryl/heteroaryl groups:

python
Example Reaction: 5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine + 4-Fluorophenylboronic acid 5-(4-Fluorophenyl)-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h. Yield : 68–85% .

Oxidation and Reduction Pathways

  • Oxidation : The methyl group at position 7 can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring, yielding dihydro derivatives for further functionalization .

Cyclocondensation and Ring-Opening Reactions

The compound serves as a precursor in cyclocondensation reactions with β-enaminones or ynones to form fused polycyclic systems:

Example :
Reaction with β-enaminone 25 yields 2-aryl-5-hydroxypyrazolo[1,5-a]pyrimidine derivatives via uracil ring-opening .

SubstrateProductKey Application
β-EnaminonesFused pyrazolo-pyrimidine analogsKinase inhibitors
N-Propargylic hydrazonesTriazole intermediatesAnticancer agents

Microwave-Assisted Functionalization

Microwave irradiation significantly enhances reaction efficiency:

ParameterConventional MethodMicrowave-Assisted
Reaction Time6–12 h20–40 min
Yield70–85%88–94%
Byproduct FormationModerateMinimal

This method is particularly effective for SNAr and coupling reactions .

Mechanistic Insights

  • SNAr Selectivity : The chlorine at position 5 is more reactive than position 7 due to resonance stabilization of the negative charge during the transition state .

  • Coupling Reactivity : Electron-deficient aryl boronic acids exhibit higher coupling efficiency owing to improved oxidative addition with palladium catalysts .

Scientific Research Applications

5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine can be contextualized by comparing it to structurally related derivatives. Key variations in substituent groups at C2, C5, and C7 significantly influence activity, selectivity, and pharmacokinetics.

Table 1: Substituent Effects on Pyrazolo[1,5-a]pyrimidine Derivatives

Position Compound Example Substituents Key Findings Reference
C2 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine Phenyl Higher lipophilicity and π-π stacking potential; COX-2 selective inhibition .
Target Compound Ethyl Improved metabolic stability compared to phenyl; reduced steric hindrance.
C5 5-Methyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine Methyl, Hydroxy 5–6× lower antibacterial activity vs. 5,7-dimethyl derivative .
Target Compound Chlorine Enhanced electron-withdrawing effect; critical for Pim-1 kinase inhibition .
C7 5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine Methyl, Methyl MIC = 0.187–0.50 µg/mL against bacterial isolates .
7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine Morpholine PI3Kδ inhibition with COPD therapeutic potential .
Target Compound Methyl Balances steric bulk and hydrophobicity; moderate activity in kinase assays.

Key Comparisons:

C2 Substitution :

  • Phenyl groups (e.g., in 7-chloro-5-methyl-2-phenyl derivative) enhance aromatic interactions but may reduce solubility. Ethyl groups in the target compound offer a balance between lipophilicity and metabolic stability.

C5 Substitution :

  • Chlorine at C5 (target compound) provides stronger electron-withdrawing effects than methyl or hydroxy groups, improving kinase inhibition (e.g., Pim-1 IC₅₀ = 27 nM in 3,5-disubstituted analogs) . Hydroxy groups reduce antibacterial activity by 5–6× compared to methyl .

C7 Substitution :

  • Methyl (target compound) vs. morpholine (PI3Kδ inhibitors) or trifluoromethyl (): Methyl minimizes steric hindrance, while bulkier groups like morpholine enhance target selectivity .

Structural Insights:

  • Crystallography : Derivatives like 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine exhibit planar bicyclic cores, facilitating π-π interactions in receptor binding .

Biological Activity

5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for a variety of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial effects.

The biological activity of this compound is primarily attributed to its role as an inhibitor of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA). LPA is a bioactive lipid that plays a crucial role in various physiological processes and pathological conditions, including cancer progression and fibrotic diseases. By inhibiting ATX, this compound may modulate LPA signaling pathways, potentially leading to therapeutic benefits in conditions such as idiopathic pulmonary fibrosis and other fibrotic diseases .

Biological Activities

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a broad spectrum of biological activities:

  • Anticancer Activity : Compounds in this class have shown promise as anticancer agents by inhibiting key enzymes involved in tumor growth and proliferation. For instance, studies have demonstrated that pyrazolo[1,5-a]pyrimidines can inhibit cyclin-dependent kinases (CDKs) and other targets relevant to cancer therapy .
  • Anti-inflammatory Effects : The inhibition of LPA signaling through ATX inhibition contributes to the anti-inflammatory properties of this compound. This effect could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .
  • Antimicrobial Properties : Some derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of CDKs; potential for treating various cancers
Anti-inflammatoryModulation of LPA signaling; potential for treating fibrotic diseases
AntimicrobialActivity against bacteria and fungi; potential for new antimicrobial agents

Case Study: Inhibition of Autotaxin

A study highlighted the inhibitory effect of this compound on autotaxin activity. The compound was tested in vitro, showing significant inhibition at low micromolar concentrations. This suggests its potential utility in treating conditions linked to excessive LPA production. The results indicated a dose-dependent response with IC50 values comparable to known autotaxin inhibitors .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural framework consists of fused pyrazole and pyrimidine rings which are critical for its biological activity. The introduction of chlorine and ethyl groups enhances its lipophilicity and bioavailability, contributing to its pharmacological properties .

Q & A

Q. What are the common synthetic routes for 5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation of 5-amino-3-substituted pyrazoles with β-ketoesters or 1,3-dicarbonyl equivalents. For example, chlorination of hydroxy precursors using phosphorus oxychloride (POCl₃) in refluxing 1,4-dioxane with triethylamine as a catalyst is a key step (yield: ~70–85%) . Optimization includes solvent choice (e.g., ethanol for reflux) and purification via silica gel chromatography (petroleum ether/ethyl acetate eluent). Recrystallization from cyclohexane/CH₂Cl₂ mixtures improves purity .

Q. Which analytical techniques are critical for structural characterization of pyrazolo[1,5-a]pyrimidine derivatives?

  • X-ray crystallography : Determines molecular geometry, planarity of fused rings, and substituent orientations (e.g., dihedral angles between phenyl and pyrazolo-pyrimidine planes <10°) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.1–8.3 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .

Q. How is the cytotoxicity of this compound screened in preclinical studies?

Cytotoxicity is evaluated using MTT assays in cancer cell lines (e.g., HeLa, SiHa). Cells are treated with serial dilutions (1–100 µM) for 48–72 hours. IC₅₀ values are calculated, and selectivity indices are determined using non-cancerous cells . Flow cytometry assesses cell cycle arrest (e.g., G1 vs. G2/M phase discrepancies between cell lines) .

Advanced Research Questions

Q. What molecular mechanisms underlie the p53-dependent apoptosis induced by pyrazolo[1,5-a]pyrimidine derivatives?

In cervical cancer cells, these compounds stabilize p53 by inhibiting E6 oncoprotein-mediated degradation. Immunoblotting and RT-PCR reveal upregulation of p53 targets (BAX, p21) and mitochondrial apoptosis markers (cytochrome c release). Phosphorylated p53 (Ser15) is detected via Western blot, confirming activation . Conflicting data on cell cycle arrest (G1 in SiHa vs. G2/M in HeLa) may arise from cell-specific differences in checkpoint regulation .

Q. How do substituent modifications influence the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidines?

  • Electron-withdrawing groups (Cl, CF₃) : Enhance metabolic stability and binding to hydrophobic pockets (e.g., trifluoromethyl at C7 increases kinase inhibition) .
  • Aromatic substituents : Phenyl groups at C2 improve π-π stacking with target proteins (e.g., benzodiazepine receptors) .
  • Aminoethyl side chains : Boost solubility and enable covalent interactions with enzymatic active sites (e.g., kinase inhibitors) . Regioselective halogenation (C3 position) using hypervalent iodine reagents (e.g., PhI(OAc)₂) achieves >80% yields .

Q. How can contradictory data on cell cycle arrest be resolved in mechanistic studies?

Discrepancies (e.g., G1 vs. G2/M arrest) require cell line-specific validation:

  • Cell synchronization : Use serum starvation or thymidine block to standardize cell cycle phases.
  • Kinase activity profiling : Measure CDK1/CDK2 activity via immunoprecipitation or luminescent assays.
  • Transcriptomic analysis : RNA-seq identifies differentially expressed genes (e.g., cyclins, CDK inhibitors) .

Methodological Considerations

  • Synthetic challenges : Side reactions during chlorination (e.g., overhalogenation) are mitigated by stoichiometric control of POCl₃ .
  • Biological assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate apoptosis via Annexin V/PI staining .
  • Computational modeling : Docking studies (AutoDock Vina) predict binding modes to targets like CDK2 or Bcl-2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.